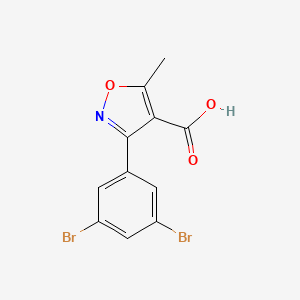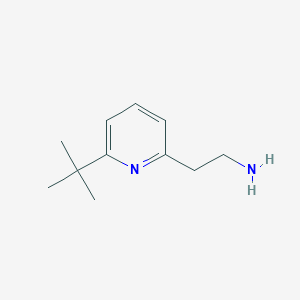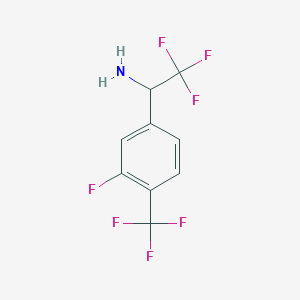
2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method involves the reaction of trifluoroacetophenone with a Grignard reagent derived from 3-fluoro-4-(trifluoromethyl)benzyl chloride.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-fluoro-4-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods often involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are commonly employed to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique fluorine content makes it valuable for studying fluorine’s effects on chemical reactivity and stability .
Biology
In biological research, this compound is investigated for its potential as a bioisostere, where it can mimic other functional groups in drug design. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its fluorinated nature can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical resistance and stability .
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural analogs. The presence of fluorine atoms can enhance binding affinity and selectivity towards target proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the amine group, making it less versatile in biological applications.
3-Fluoro-4-(trifluoromethyl)benzylamine: Similar in having the amine group but lacks the trifluoroacetyl moiety, affecting its chemical reactivity.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is unique due to its combination of multiple fluorine atoms and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H6F7N |
|---|---|
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H6F7N/c10-6-3-4(7(17)9(14,15)16)1-2-5(6)8(11,12)13/h1-3,7H,17H2 |
Clave InChI |
FBEWIBUBRPOPFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(F)(F)F)N)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






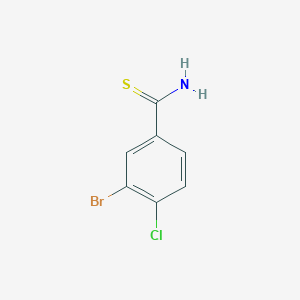


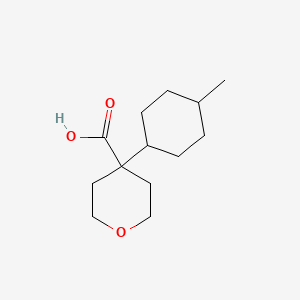
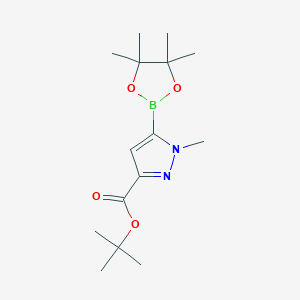
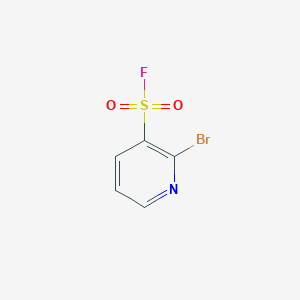
![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
